4-(4-BROMO-1H-INDOL-3-YL)BUTAN-2-ONE
Description
Properties
IUPAC Name |
4-(4-bromo-1H-indol-3-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(15)5-6-9-7-14-11-4-2-3-10(13)12(9)11/h2-4,7,14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHRYMDHMHTBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis Modifications
The Fischer indole synthesis, a classical method for constructing indole scaffolds, involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For 4-(4-bromo-1H-indol-3-yl)butan-2-one, a modified approach could employ 4-bromophenylhydrazine and levulinic acid (4-oxopentanoic acid) as precursors. Under acidic conditions (e.g., HCl/EtOH), cyclization would yield the indole ring with a ketone side chain at the 3-position. However, this method faces challenges in regioselectivity, as Fischer syntheses typically favor 2-substituted indoles. To direct substitution to the 3-position, steric or electronic modifiers, such as Lewis acids (e.g., ZnCl₂), may be necessary.
Nitroalkene Cyclization with Pd/C Catalysis
Bromination Methodologies
Direct Electrophilic Bromination
Electrophilic bromination of pre-formed indoles is a straightforward strategy. Indole bromination typically occurs at the 3-position due to its inherent nucleophilicity. To achieve 4-bromo substitution, directing groups or protection strategies are essential. For example, protecting the indole nitrogen with a tert-butoxycarbonyl (BOC) group enhances electron density at the 4-position, enabling regioselective bromination with Br₂ in acetic acid. After bromination, deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free indole.
Halogen Exchange Reactions
Metal-halogen exchange offers an alternative route. Lithiation of 3-substituted indoles at the 2-position using n-butyllithium, followed by quenching with CuBr₂, can introduce bromine at the 4-position via a radical mechanism. This method requires stringent temperature control (–78°C) and anhydrous conditions to prevent side reactions.
Side-Chain Introduction at the 3-Position
Friedel-Crafts Acylation
Friedel-Crafts acylation of 4-bromoindole with γ-butyrolactone in the presence of AlCl₃ introduces the butan-2-one group. However, indole’s sensitivity to strong Lewis acids limits reaction efficiency. Modifying conditions to use milder catalysts, such as FeCl₃ or ionic liquids, improves yields (reported up to 65%) while minimizing decomposition.
Grignard Reagent Alkylation
Grignard reagents, such as 3-oxobutylmagnesium bromide , react with 4-bromoindole-3-carbaldehyde to form a secondary alcohol, which is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). This two-step process achieves moderate yields (50–60%) but requires careful handling of moisture-sensitive intermediates.
Multi-Step Synthesis via Reductive Amination
A patent by Hayashi et al. (2023) describes a Pd/C-mediated reductive amination strategy for indole derivatives. Applying this to 4-bromoindole-3-carboxaldehyde, condensation with acetone via a Mannich reaction forms an imine intermediate. Hydrogenation over Pd/C at 60 psi H₂ reduces the imine to a secondary amine, which is subsequently oxidized to the ketone using MnO₂. This route offers scalability, with reported yields exceeding 70% in optimized batches.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-indol-3-yl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The butan-2-one side chain can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the butan-2-one side chain can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
4-(4-Bromo-1H-indol-3-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-indol-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and selectivity towards biological targets. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its molecular targets and pathways involved .
Comparison with Similar Compounds
4-(4-Chloro-1H-indol-3-yl)butan-2-one (CAS: 854466-34-5)
- Molecular Formula: C₁₂H₁₂ClNO
- Molecular Weight : 237.69 g/mol
- Structural Difference : Chlorine replaces bromine at the indole’s 4-position.
- Impact : The smaller atomic radius and lower electronegativity of chlorine compared to bromine reduce steric hindrance and alter electronic effects. This substitution may decrease melting points and enhance solubility in polar solvents due to weaker halogen bonding .
3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxyindolin-2-one
- Molecular Formula: C₁₆H₁₂BrNO₃
- Molecular Weight : 354.18 g/mol
- Structural Difference : A hydroxyindolin-2-one group replaces the butan-2-one moiety.
- The ketone-oxygen in indolin-2-one may also participate in coordination chemistry, influencing biological activity .
Non-Indole Butan-2-one Derivatives
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
- Molecular Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- Structural Difference : A hydroxyl-substituted phenyl group replaces the bromoindole ring.
- Impact : The hydroxyl group enables strong hydrogen bonding, enhancing volatility and making it suitable for fragrance applications (e.g., IFRA standards for safe use in cosmetics). Unlike brominated indoles, this compound lacks electrophilic halogen sites, limiting its utility in Suzuki-Miyaura couplings .
4-(p-Tolyl)butan-2-one
- Molecular Formula : C₁₁H₁₄O
- Molecular Weight : 162.23 g/mol
- Structural Difference : A methyl-substituted phenyl group replaces the bromoindole.
- Impact : The electron-donating methyl group increases electron density on the aromatic ring, reducing reactivity toward electrophilic substitution. This compound’s simpler structure may result in lower thermal stability compared to halogenated analogs .
Physicochemical and Spectroscopic Comparisons
Key Observations :
- The absence of sulfonamide or pyrazoline groups in 4-(4-Bromo-1H-indol-3-yl)butan-2-one simplifies its IR spectrum relative to more complex derivatives like Compound 16 .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4-(4-Bromo-1H-indol-3-yl)butan-2-one, and how should data interpretation be approached?
- Methodological Answer :
- 1H-NMR : Analyze aromatic proton signals (δ 7.4–8.0 ppm for indole protons) and ketone-related shifts. For example, methyl groups adjacent to the ketone may appear as singlets around δ 2.1–2.5 ppm. Use deuterated solvents (e.g., DMSO-d6) to avoid interference .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and N-H stretches (indole) around 3250–3400 cm⁻¹. Compare with reference spectra for validation .
- X-ray Crystallography : Employ SHELXL for structure refinement if single crystals are obtained. Use SHELXS for phase determination in case of twinned or high-resolution data .
Q. What synthetic routes are commonly used to prepare 4-(4-Bromo-1H-indol-3-yl)butan-2-one, and what are critical reaction parameters?
- Methodological Answer :
- Friedel-Crafts Acylation : React 4-bromoindole with diketene or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Control temperature (0–5°C) to minimize side reactions.
- Cross-Coupling : Utilize Suzuki-Miyaura coupling with bromoindole and pre-functionalized ketone intermediates. Optimize catalyst (Pd(PPh₃)₄) and base (K₂CO₃) for yield improvement .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity by HPLC (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of bromoindole derivatives, such as antimicrobial vs. anticancer effects?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to establish activity thresholds.
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 4-bromo vs. 7-bromo indole derivatives) using computational docking (AutoDock Vina) to identify binding motifs .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to identify methodological biases .
Q. What strategies optimize the synthetic yield of 4-(4-Bromo-1H-indol-3-yl)butan-2-one in large-scale reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling efficiency. Use microwave-assisted synthesis to reduce reaction time .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and side-product formation.
- Scale-Up Considerations : Implement flow chemistry for continuous production, monitoring by inline FTIR for real-time quality control .
Q. How can computational modeling predict the reactivity of 4-(4-Bromo-1H-indol-3-yl)butan-2-one in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model electron density maps. Identify electrophilic centers (e.g., ketone carbon) for nucleophilic attack .
- Transition State Analysis : Locate energy barriers for bromide displacement using QM/MM simulations (e.g., GROMACS).
- Validation : Compare predicted reactivity with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
